Receptor Binding: SP(1-9) vs. Full-Length SP at NK1 Sites
Substance P (1-9) does not compete for NK1 receptor binding sites, even at high concentrations, whereas full-length Substance P binds with high affinity. In guinea pig lung tissue preparations, full-length SP demonstrates robust NK1 receptor binding; in contrast, SP(1-9) fails to displace radioligand at concentrations up to 1 μM . This establishes SP(1-9) as a non-agonist fragment with a mechanism entirely distinct from direct NK1 activation. For comparison, a selective NK1 agonist like [Pro9]-SP has an EC50 of 0.93 nM .
| Evidence Dimension | NK1 receptor binding competition |
|---|---|
| Target Compound Data | No detectable competition up to 1 μM |
| Comparator Or Baseline | Full-length SP: binds with high affinity; [Pro9]-SP: EC50 = 0.93 nM |
| Quantified Difference | >1000-fold difference in apparent affinity |
| Conditions | Guinea pig lung tissue binding assay |
Why This Matters
This data confirms that SP(1-9) cannot substitute for full-length SP in NK1-dependent assays, eliminating confounding direct receptor agonism.
